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molecular formula C5H5ClN2O B1592522 (5-Chloropyrazin-2-yl)methanol CAS No. 72788-94-4

(5-Chloropyrazin-2-yl)methanol

Cat. No. B1592522
M. Wt: 144.56 g/mol
InChI Key: YUTQYZGRAJOIJV-UHFFFAOYSA-N
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Patent
US08143408B2

Procedure details

Diisobutylaluminum hydride (4.29 mL, 4.29 mmol) was added dropwise over 5 min to a solution of methyl 5-chloropyrazine-2-carboxylate (185 mg, 1.07 mmol) in tetrahydrofuran (10 mL) at −70° C. under an atmosphere of nitrogen. The reaction mixture was stirred at −70° C. for 5 min and then allowed to reach ambient temperature and stirred over night. The reaction mixture was cooled on ice and approximately 2 mL of 1 M sodium hydroxide was added dropwise while stirring. The reaction mixture was diluted with diethyl ether and stirred for 45 min at ambient temperature and then filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography using a gradient of ethyl acetate in heptane to yield 43 mg (28%) of the title product; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.72 (d, 1 H), 8.52-8.55 (m, 1 H), 5.71 (t, 1 H), 4.64 (d, 2 H);
Quantity
4.29 mL
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[Cl:11][C:12]1[N:13]=[CH:14][C:15]([C:18](OC)=[O:19])=[N:16][CH:17]=1.[OH-].[Na+]>O1CCCC1.C(OCC)C>[Cl:11][C:12]1[N:13]=[CH:14][C:15]([CH2:18][OH:19])=[N:16][CH:17]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4.29 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
185 mg
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −70° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
STIRRING
Type
STIRRING
Details
stirred over night
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
stirred for 45 min at ambient temperature
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1N=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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